2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
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Overview
Description
2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring The presence of a chlorobenzyl group and a sulfanyl group adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via cyclization reactions, often involving the use of cyclopentanone or its derivatives.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the pyrimidine derivative.
Addition of the Sulfanyl Group: The sulfanyl group is typically added through thiolation reactions, using reagents like thiols or disulfides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: Its derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl and sulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorobenzyl)sulfanyl)-4-methyl-5H-cyclopenta(d)pyrimidine: Lacks the dihydro component, which may affect its reactivity and biological activity.
2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)thiazole: Contains a thiazole ring instead of a pyrimidine ring, which can lead to different chemical properties and applications.
Uniqueness
2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-10-12-6-4-8-14(12)18-15(17-10)19-9-11-5-2-3-7-13(11)16/h2-3,5,7H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZUOQOJWJRDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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